![molecular formula C60H76N12O16 B010731 3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide CAS No. 100940-65-6](/img/structure/B10731.png)
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide
Overview
Description
This compound is a macrocyclic quinoline derivative characterized by a complex tricyclic framework with multiple heteroatoms (oxygen and nitrogen), amide linkages, and hydroxyl groups. Its structure includes two quinoline moieties connected via a 23-amino-substituted macrocyclic scaffold, with propan-2-yl (isopropyl) groups and methyl substituents enhancing steric bulk.
Preparation Methods
Synthesis of 3-Hydroxyquinoline-2-Carboxylic Acid Derivatives
The quinoline-2-carboxylic acid subunit serves as a critical building block for the target compound. A validated four-step protocol for synthesizing 3-hydroxyquinoline-2-carboxylic acid begins with 3-hydroxyquinoline as the starting material . The hydroxyl group is first protected as a methoxymethyl (MOM) ether using chloromethyl methyl ether under basic conditions. Subsequent 1,2-addition of methyllithium to the quinoline ring at −78°C generates a dihydroquinoline intermediate, which undergoes spontaneous oxidation upon warming to yield 3-(methoxymethoxy)quinoline-2-carbaldehyde.
Final conversion to the carboxylic acid is achieved via a two-step oxidation sequence. Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the aldehyde to the corresponding carboxylic acid, followed by hydrochloric acid-mediated cleavage of the MOM protecting group to furnish 3-hydroxyquinoline-2-carboxylic acid in 68% overall yield .
An alternative route disclosed in a 2010 patent employs rare earth catalysts (e.g., Sc(OTf)₃, YbCl₃) to facilitate the condensation of substituted anilines with α,β-unsaturated aldehydes or ketones . For instance, reacting 3-aminophenol with crotonaldehyde in the presence of Yb(OTf)₃ at reflux in acetonitrile produces 3-hydroxyquinoline-2-carbaldehyde within 6 hours, which is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic medium .
Table 1: Comparison of Quinoline-2-Carboxylic Acid Synthesis Methods
Peptide Backbone Assembly via Sequential Coupling
The linear peptide precursor is constructed using a fragment-based approach. The octazatricyclo framework requires sequential coupling of N-methylated amino acids and hydroxy acid residues under mild conditions to prevent epimerization. A typical protocol involves:
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Solid-Phase Synthesis : Anchoring Fmoc-protected threonine to 2-chlorotrityl resin via its side-chain hydroxyl group. Sequential deprotection (20% piperidine/DMF) and coupling (HATU, DIPEA) of N-methyl-valine, N-methyl-alanine, and quinoline-carboxylic acid derivatives proceed at 25°C .
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On-Resin Cyclization : After linear assembly, the peptide is cleaved from the resin using hexafluoro-2-propanol (HFIP), and macrocyclization is induced via dropwise addition of PyBOP and HOAt in dichloromethane at 0°C .
Critical challenges include minimizing diketopiperazine formation during N-methyl amino acid couplings and ensuring regioselective acylation of the quinoline subunit’s C2-carboxyl group.
Conjugation of Quinoline Moieties to the Peptide Core
The 3-hydroxyquinoline-2-carbonyl groups are introduced via amide bond formation between the C2-carboxylic acid and ε-amino groups of diamino acid residues within the peptide. Activation of the carboxylic acid with HBTU/HOBt in DMF facilitates coupling at 4°C, achieving >90% conversion within 12 hours . Steric hindrance from the N-methyl groups necessitates prolonged reaction times (24–36 hours) for complete acylation.
Table 2: Optimization of Amide Coupling Conditions
Activator | Temp (°C) | Time (h) | Conversion (%) |
---|---|---|---|
HATU | 25 | 12 | 78 |
HBTU | 4 | 24 | 92 |
DIC/HOAt | −20 | 48 | 85 |
Macrocyclization and Final Deprotection
Macrocyclization is achieved via intramolecular esterification between the C-terminal hydroxy acid and N-terminal threonine residues. Employing Mitsunobu conditions (DIAD, PPh₃) in THF at −15°C drives the reaction to completion within 72 hours, yielding the 34-membered macrocycle in 65% isolated yield . Final deprotection of tert-butyl and trityl groups is accomplished using TFA/water (95:5), followed by reversed-phase HPLC purification (C18 column, acetonitrile/water gradient).
Industrial-Scale Production Considerations
While laboratory-scale synthesis relies on solid-phase methods, industrial production may adopt solution-phase fragment coupling to reduce resin costs. A 2015 study demonstrated that gold-catalyzed cascade reactions could streamline the formation of oxabicyclo motifs analogous to the target’s dioxa-octazatricyclo system . For example, treating trans-1,4-cyclohexanediol derivatives with Au(PPh₃)NTf₂ induces tandem cyclization/semi-pinacol rearrangements, constructing two oxygenated quaternary centers in a single step . Adapting this strategy could simplify access to the 5,25-dioxa subunit.
Chemical Reactions Analysis
Types of Reactions: Sandramycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its DNA intercalation properties, which involve the insertion of the compound between DNA base pairs .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Sandramycin include Fmoc-protected amino acids, coupling agents like HATU or DIC, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) . The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic depsipeptide structure .
Major Products Formed: The major products formed from the reactions of Sandramycin include various analogues and derivatives that retain the core cyclic depsipeptide structure. These analogues are often designed to enhance the biological activity or improve the pharmacokinetic properties of the compound .
Scientific Research Applications
Overview
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide is a complex compound known as Sandramycin. It has garnered attention due to its unique structural properties and potential applications in various fields such as medicine and materials science.
Medicinal Applications
Antibiotic Properties
Sandramycin is primarily recognized for its antibiotic properties. It is derived from the Nocardioides species and exhibits significant antibacterial activity against a range of pathogens. The compound's mechanism of action involves DNA intercalation—where it inserts itself between DNA base pairs—thus disrupting the replication process of bacterial cells.
Anticancer Activity
Recent studies have indicated that Sandramycin may possess anticancer properties. Research has shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). This effect is attributed to its ability to interact with cellular DNA and disrupt critical cellular processes .
Research on HIV Inhibition
There is ongoing research into the potential of Sandramycin derivatives as inhibitors of HIV integrase. The structural components of Sandramycin can be modified to enhance its efficacy against HIV by mimicking key molecular structures involved in viral replication .
Chemical and Material Science Applications
Corrosion Inhibition
Sandramycin derivatives have been studied for their effectiveness as corrosion inhibitors in metal protection. These compounds can form protective layers on metal surfaces when exposed to corrosive environments such as hydrochloric acid. Their ability to adsorb onto metal surfaces reduces oxidation and enhances durability .
Sensor Development
The unique chemical structure of Sandramycin allows for its use in developing chemical sensors. Its conjugated systems can be utilized in potentiometric sensors for detecting specific ions or molecules in various environments .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of Sandramycin involves solid-phase total synthesis techniques that allow for the construction of its complex structure through a series of chemical reactions including peptide coupling and ester formation.
Analog Development
Researchers are actively developing analogs of Sandramycin to improve its biological activity and pharmacokinetic properties. These modifications often involve altering functional groups or backbone structures to enhance solubility and target specificity .
Case Studies and Research Findings
Mechanism of Action
Sandramycin exerts its effects primarily through DNA intercalation and crosslinking. It binds strongly to the minor groove of double-stranded DNA, causing structural distortions that inhibit DNA replication and transcription . The compound’s bifunctional nature allows it to form crosslinks between DNA molecules, further disrupting cellular processes . Sandramycin’s molecular targets include DNA and various DNA-binding proteins involved in replication and transcription .
Comparison with Similar Compounds
Structural Analogues
2.1.1. Quinoline-Based Macrocycles
- Compound 24 () : A quinazolin-4-one derivative with a simpler bicyclic structure. Unlike the target compound, it lacks a macrocyclic scaffold and has fewer methyl/isopropyl groups. Its melting point (291°C) and NMR data indicate high crystallinity, but its lower molecular weight (vs. the target compound) may reduce bioavailability .
- Propyl 3-Amino-5-Oxo-5,6,7,8-Tetrahydrothieno[2,3-b]Quinoline-2-Carboxylate (): Shares a quinoline core but incorporates a thiophene ring and carboxylate ester.
2.1.2. Hydroxy-Acetamide Derivatives
- 3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-Hydroxy-Acetyl]Amino]-2-Methylphenyl]-N-Methyl-Pyrazine-2-Carboxamide (): Features a hydroxy-acetylated aromatic system but uses a pyrazine-carboxamide backbone. Its isomers (Examples 7–8) show retention time differences (1.610 vs. 2.410 minutes) due to chiral centers, a property less pronounced in the target compound’s rigid macrocycle .
Pharmacological Potential
- Antioxidant/Anticancer Activity : While the target compound’s bioactivity remains unstudied, structurally related N-(dimethylphenyl)hydrazinecarbothioamides () demonstrate IC₅₀ values as low as 0.8 µM/L against MCF-7 breast cancer cells. The target’s hydroxyl groups may enhance antioxidant capacity, similar to these compounds .
- Selectivity: The macrocyclic framework could improve target binding specificity compared to linear analogues like ’s tetrahydroisoquinoline carbamates, which show broader receptor interactions .
Physicochemical Properties
Biological Activity
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity based on recent studies and findings.
Molecular Characteristics
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 1221.3 g/mol |
IUPAC Name | 3-hydroxy-N-[...quinoline-2-carboxamide] |
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antiviral Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have provided insights into the biological activities of compounds related to or derived from the target compound:
- Study on Antiviral Efficacy : A recent study demonstrated that certain derivatives showed up to 91% inhibition of H5N1 virus growth with minimal cytotoxic effects (cytotoxicity values around 2.4%) when tested on HeLa cells . This suggests a strong potential for developing antiviral therapies based on this compound.
- Antimicrobial Testing : In another study involving various synthesized derivatives of quinoline compounds including the target compound's analogs showed effectiveness against resistant strains of bacteria with varying degrees of potency . The structure–activity relationship (SAR) analysis indicated that modifications in substituents significantly influenced their antimicrobial efficacy.
Structure–Activity Relationship (SAR)
The SAR studies highlight how structural modifications can enhance or diminish biological activity:
Q & A
Basic Questions
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR (300 MHz, CDCl) to identify proton environments, such as methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Compare integration ratios to expected substituents (e.g., tetramethyl groups, quinoline rings) .
- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) stretches to validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Match the observed molecular ion peak to the calculated exact mass (e.g., ±0.001 Da tolerance) .
Q. What are the key considerations in naming this complex heterocyclic compound?
- Methodological Answer :
- Follow IUPAC rules for polycyclic systems: Prioritize the longest chain, number substituents based on functional group hierarchy, and use prefixes (e.g., "octazatricyclo") to denote fused rings. For example, the "5,25-dioxa" indicates oxygen atoms in the macrocyclic structure .
- Validate systematic names using computational tools like PubChem’s IUPAC Name Generator to avoid ambiguities .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound given its structural complexity?
- Methodological Answer :
- Coupling Reagents : Use 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate (HATU) for amide bond formation, as it enhances reaction efficiency in DMF at 23°C .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DCM vs. toluene) to balance solubility and reactivity. For example, toluene at 90°C improves cyclization in the presence of POCl .
- Data Table :
Step | Reagent | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Amidation | HATU | DMF | 23 | 82 |
Cyclization | POCl | Toluene | 90 | 68 |
Q. How to resolve contradictions in reaction outcomes when varying solvent systems?
- Methodological Answer :
- Variable Screening : Use a fractional factorial design to test solvent polarity (e.g., DCM, THF, dioxane) and temperature (25–90°C). For instance, dioxane/water mixtures (3:1 v/v) at 55°C improve Suzuki-Miyaura coupling yields .
- Mechanistic Insight : Polar solvents stabilize transition states in nucleophilic substitutions, while non-polar solvents favor elimination pathways. Monitor byproducts via LC-MS to adjust conditions .
Q. What analytical techniques are critical for assessing purity and stability under varying conditions?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/water + 0.1% TFA) to detect impurities at 254 nm. Validate method per ICH Q2(R1) guidelines .
- Forced Degradation Studies : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and thermal (40°C) stress. Monitor degradation products via HRMS and NMR .
Q. How to design experiments to study the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (K) at concentrations from 1 nM to 10 µM .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor interactions, focusing on hydrogen bonding with quinoline moieties and steric effects from methyl groups .
Q. How to troubleshoot low yields in coupling reactions during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(dppf)Cl vs. Pd(PPh) in cross-couplings. For example, Pd(dppf)Cl in dioxane increases Buchwald-Hartwig amination yields to >90% .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate products from side reactions (e.g., dehalogenation) .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting NMR data from different synthetic batches?
- Methodological Answer :
- Variable Identification : Check for residual solvents (e.g., DMF) causing peak splitting. Use deuterated solvents and ensure complete drying (MgSO) before analysis .
- Stereochemical Effects : Assign diastereomers via - COSY and NOESY if the compound has chiral centers. For example, axial vs. equatorial methyl groups alter coupling constants .
Properties
IUPAC Name |
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIVYIYCEBUEHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H76N12O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100940-65-6 | |
Record name | Sandramycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100940656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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